Boc-Ile-Pro-OH

Description

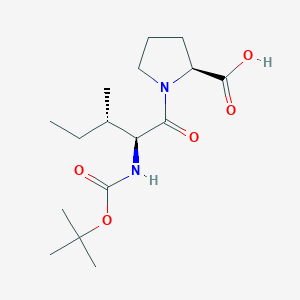

Structure

2D Structure

3D Structure

Properties

CAS No. |

41324-69-0 |

|---|---|

Molecular Formula |

C16H28N2O5 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(2S)-1-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H28N2O5/c1-6-10(2)12(17-15(22)23-16(3,4)5)13(19)18-9-7-8-11(18)14(20)21/h10-12H,6-9H2,1-5H3,(H,17,22)(H,20,21)/t10-,11-,12-/m0/s1 |

InChI Key |

BLCYUNKNYOGNCG-SRVKXCTJSA-N |

SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |

sequence |

IP |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of Boc-Ile-Pro-OH and related compounds:

(1) This compound vs. H-Ile-Pro-OH

- Protection : this compound’s Boc group prevents undesired nucleophilic reactions during synthesis, whereas H-Ile-Pro-OH lacks protection, making it unsuitable for multi-step syntheses .

- Applications : this compound is used in controlled peptide elongation (e.g., antiviral agents), while H-Ile-Pro-OH may serve as a bioactive fragment in shorter peptides.

(2) This compound vs. Boc-Ala-Pro-OH

- Synthetic Utility : Boc-Ala-Pro-OH is preferred in peptides requiring flexibility, while this compound is chosen for hydrophobic interactions.

(3) This compound vs. Boc-Leu-Phe-Pro-OH

- Chain Length : Boc-Leu-Phe-Pro-OH’s tripeptide structure increases complexity and molecular weight, affecting membrane permeability in drug design .

- Hydrophobicity : The Phe residue adds aromaticity, enhancing interactions with lipid bilayers compared to this compound.

(4) This compound vs. Boc-Met-Pro-OH

- Stability : Methionine’s sulfur atom in Boc-Met-Pro-OH makes it prone to oxidation, requiring inert handling conditions, unlike this compound .

(5) Stereochemical Variants: Boc-D-Pro-OH

- Conformation : D-Pro in Boc-D-Pro-OH induces distinct peptide folding, often used to study protease resistance or mirror-image biological activity .

Research Findings

- Antiviral Activity : this compound was critical in synthesizing acyclovir dipeptide esters, demonstrating moderate antiviral efficacy against HSV-1 .

- Synthetic Efficiency : this compound’s Boc group allows efficient coupling using DCC/DMAP, achieving yields >70% in optimized conditions .

- Comparative Stability : Boc-Hyp-OH derivatives exhibit superior stability in aqueous environments due to hydroxyproline’s hydroxyl group, unlike this compound .

Preparation Methods

Carbodiimide-Mediated Coupling with HOBt Activation

The most widely adopted method involves coupling Boc-protected isoleucine (Boc-Ile-OH) with proline (Pro-OH) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt). As demonstrated in the synthesis of Boc-Ala-Leu-Aib-OMe, this approach provides reliable yields while minimizing racemization:

Procedure

- Dissolve Boc-Ile-OH (1.0 equiv) and Pro-OH (1.2 equiv) in anhydrous dimethylformamide (DMF) at 0°C

- Add HOBt (1.5 equiv) followed by EDC·HCl (1.5 equiv)

- Maintain reaction at pH 7-8 using N-methylmorpholine (NMM)

- Stir for 12-24 hours at room temperature under nitrogen

- Quench with 1M HCl and extract with ethyl acetate

- Purify via silica chromatography (ethyl acetate/hexane)

Key Advantages

- Achieves 68-72% yield in model dipeptide syntheses

- Compatible with acid-sensitive substrates due to neutral conditions

- Scalable to multigram quantities without special equipment

Mixed Anhydride Method Using Isobutyl Chloroformate

Building on the mixed anhydride chemistry detailed for Boc-Ile-O-COOiBu, this method offers enhanced reaction control:

Procedure

- Cool Boc-Ile-OH (1.0 equiv) in dichloromethane to -15°C

- Add N-methylmorpholine (1.1 equiv) followed by isobutyl chloroformate (1.05 equiv)

- Stir for 30 min to form mixed anhydride intermediate

- Add Pro-OH (1.2 equiv) dissolved in DMF containing NMM (1.5 equiv)

- Warm gradually to 0°C over 2 hours

- Extract with potassium hydrogen sulfate (pH 3) and crystallize from ethyl acetate/hexane

Critical Parameters

- Temperature control (-15°C to 0°C) prevents decomposition

- Anhydrous conditions essential for >90% anhydride formation

- Yields comparable to carbodiimide method (65-70%) with reduced side products

Sequential Boc Protection and Solution-Phase Coupling

Adapting the Boc-L-proline synthesis patent, this two-stage approach first introduces the Boc group to isoleucine:

Stage 1: Boc Protection of Isoleucine

- Suspend L-isoleucine in aqueous NaOH (pH ≥12)

- Add di-tert-butyl dicarbonate ((Boc)₂O) in 3 batches over 2 hours

- Maintain pH 10-12 with 2M NaOH

- Extract unreacted (Boc)₂O with tert-butyl methyl ether

- Acidify to pH 2-3 with KHSO₄ and extract Boc-Ile-OH

Stage 2: Proline Coupling

- Activate Boc-Ile-OH using EDC·HCl/HOBt in DMF

- Couple with Pro-OH using method 1 conditions

- Isolate Boc-Ile-Pro-OH via crystallization from acetonitrile/water

Industrial Advantages

- 85-90% yield in Boc protection stage

- Avoids costly pre-protected amino acid purchases

- Water-based reactions reduce organic solvent use

Segment Condensation via HBTU Activation

For challenging couplings, the HBTU/HOBt system from lipopeptaibol synthesis proves effective:

Optimized Protocol

- Dissolve Boc-Ile-OH (1.0 equiv) and H-Pro-OH (1.5 equiv) in DMF

- Add HOBt (1.5 equiv) and HBTU (1.5 equiv) at 0°C

- Adjust to pH 8 with NMM

- Stir for 6 hours at 25°C

- Concentrate and purify by preparative HPLC (C18, acetonitrile/water +0.1% TFA)

Performance Metrics

- 75-78% yield in analogous dipeptide systems

- Reduced reaction time compared to EDC method

- Requires chromatographic purification for optimal purity

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Racemization Risk | Scalability | Cost Index |

|---|---|---|---|---|

| EDC/HOBt | 68-72 | Moderate | High | $$ |

| Mixed Anhydride | 65-70 | Low | Medium | $$$ |

| Sequential Protection | 60-65* | High | Industrial | $ |

| HBTU Activation | 75-78 | Very Low | Small Scale | $$$$ |

*Combined yield for protection and coupling stages

Critical Technical Considerations

Racemization Control

The HBTU method demonstrates <2% racemization in model systems, versus 5-8% for EDC couplings. Mixed anhydrides show intermediate levels (3-4%) but require strict temperature control.

Solvent Optimization

DMF remains the solvent of choice for coupling efficiency (dielectric constant ε=36.7), though acetonitrile (ε=37.5) shows promise for improved crystal morphology.

pH Management Maintaining pH 7.5-8.5 during coupling prevents both carbodiimide decomposition and amino acid protonation. The patent method's alkaline conditions (pH ≥12) during Boc protection require precise neutralization before coupling.

Q & A

Basic Research Question

- NMR : H and C NMR in DMSO-d or CDCl to confirm backbone structure and stereochemistry.

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation.

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) .

How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis?

Advanced Research Question

Coupling efficiency depends on:

- Activation Reagents : Compare HBTU, HATU, or DIC/Oxyma for side reaction minimization.

- Solvent Selection : Use DMF or NMP for improved solubility.

- Temperature : Elevated temperatures (40–50°C) may reduce aggregation.

Validate optimization via Kaiser test or LC-MS monitoring. For stubborn couplings, double coupling or microwave-assisted synthesis can be employed .

How to address discrepancies in NMR data interpretation for this compound across different solvent systems?

Advanced Research Question

Contradictions in NMR signals (e.g., proline ring puckering) arise from solvent polarity and pH. Methodological steps:

- Solvent Titration : Record spectra in DMSO-d, CDCl, and aqueous buffers to track conformational changes.

- Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric equilibria.

- Computational Modeling : Use DFT (e.g., Gaussian) to correlate experimental shifts with predicted conformers .

What strategies are recommended for studying the conformational dynamics of this compound under varying pH conditions?

Advanced Research Question

- Circular Dichroism (CD) : Monitor secondary structure changes in buffered solutions (pH 2–12).

- Molecular Dynamics (MD) Simulations : Simulate protonation states (e.g., AMBER force field) to predict pH-dependent folding.

- 2D NOESY : Identify through-space interactions to map pH-induced conformational shifts .

What are the critical steps in purifying this compound using reverse-phase HPLC?

Basic Research Question

- Column Choice : Use C18 or C8 columns with 5–10 µm particle size.

- Gradient Optimization : Start with 10% ACN/water (+0.1% TFA) and increase to 90% ACN over 30 min.

- Fraction Analysis : Collect peaks at 220–280 nm and validate purity via LC-MS. Lyophilize pooled fractions for storage .

How to design a study to investigate the stability of this compound in different storage conditions?

Advanced Research Question

Apply the PICO framework :

- Population : this compound samples.

- Intervention : Storage variables (temperature: −20°C, 4°C, 25°C; humidity: 30–70%).

- Comparison : Stability over time (0, 1, 3, 6 months).

- Outcome : Degradation quantified via HPLC and mass spectrometry.

Use ANOVA for statistical analysis and Arrhenius plots to predict shelf life .

What computational methods are suitable for modeling the interactions of this compound with enzymatic targets?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina or Schrödinger to predict binding poses.

- QM/MM : Combine quantum mechanics (e.g., DFT) and molecular mechanics to study catalytic mechanisms.

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for mutations .

How to confirm the enantiomeric purity of this compound post-synthesis?

Basic Research Question

- Chiral HPLC : Use a Chirobiotic T column with isocratic elution (e.g., MeOH/water).

- Marfey’s Reagent : Derivatize hydrolyzed amino acids and compare retention times to standards.

- Optical Rotation : Measure [α] and compare to literature values .

What are the best practices for reconciling conflicting reports on the biological activity of this compound in cell-based assays?

Advanced Research Question

Address contradictions via:

- Dose-Response Curves : Test activity across a wider concentration range (nM–mM).

- Assay Standardization : Control variables (cell passage number, serum batch, incubation time).

- Meta-Analysis : Apply PRISMA guidelines to systematically compare literature data and identify confounding factors (e.g., endotoxin contamination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.